

Application Notes and Protocols for the NMR Spectroscopic Analysis of Metizolam

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the nuclear magnetic resonance (NMR) spectroscopic analysis of **Metizolam**, a thienotriazolodiazepine. The information is intended to guide researchers in the structural elucidation and characterization of this compound.

Introduction

Metizolam, also known as desmethyletizolam, is a thienotriazolodiazepine derivative with central nervous system depressant properties.[1] Accurate structural confirmation and purity assessment are critical for its study in research and forensic applications.[2] NMR spectroscopy is a powerful analytical technique for the unambiguous identification of chemical structures, including complex molecules like **Metizolam**.[3][4][5] This document outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of **Metizolam**.

Chemical Structure

The chemical structure of **Metizolam** is 4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1][6] [7]triazolo[4,3-a][1][7]diazepine.

Chemical Formula: C16H13ClN4S[1][2]

Molecular Weight: 328.8 g/mol [1][2]



Experimental Protocols

The following protocols are based on validated methods for the NMR analysis of Metizolam.[1]

Sample Preparation

- Weigh approximately 5-10 mg of the **Metizolam** solid material.
- Dissolve the sample in approximately 0.75 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition

The following parameters are recommended for acquiring high-quality NMR spectra of **Metizolam** using a 600 MHz NMR spectrometer equipped with a standard probe.[1]

Table 1: NMR Spectrometer Parameters

Parameter	¹H NMR	¹³ C NMR
Spectrometer	600 MHz Bruker AVANCE™ III	600 MHz Bruker AVANCE™ III
Solvent	CDCl ₃	CDCl₃
Pulse Sequence	Standard Proton	Standard Carbon
Number of Scans	16	153
Spectral Width	12019.23 Hz	36231.88 Hz
Delay Between Pulses	1.000 second	2.000 seconds

Data Presentation

While a complete, officially tabulated dataset for chemical shifts and coupling constants of **Metizolam** is not readily available in the public domain, analysis of the spectra provided in cited literature allows for a qualitative description and approximate chemical shift ranges.[1] A detailed analysis involving 2D NMR techniques such as COSY, HSQC, and HMBC would be required for unambiguous assignment of all signals.[1]



¹H NMR Spectrum (600 MHz, CDCl₃):

- Aromatic Region (approx. 7.0 8.0 ppm): Multiple signals corresponding to the protons on the chlorophenyl and thieno rings.
- Methylene and Ethyl Group Protons (approx. 1.0 4.0 ppm): Signals corresponding to the ethyl group (a quartet and a triplet) and the methylene protons of the diazepine ring.

¹³C NMR Spectrum (151 MHz, CDCl₃):

- Aromatic and Heterocyclic Carbons (approx. 120 160 ppm): A complex region of signals corresponding to the carbons of the aromatic and heterocyclic rings.
- Aliphatic Carbons (approx. 10 50 ppm): Signals corresponding to the carbons of the ethyl group and the methylene carbon of the diazepine ring.

For definitive structural elucidation, it is recommended to perform a full suite of 1D and 2D NMR experiments and compare the data with that of a certified reference standard.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **Metizolam**.



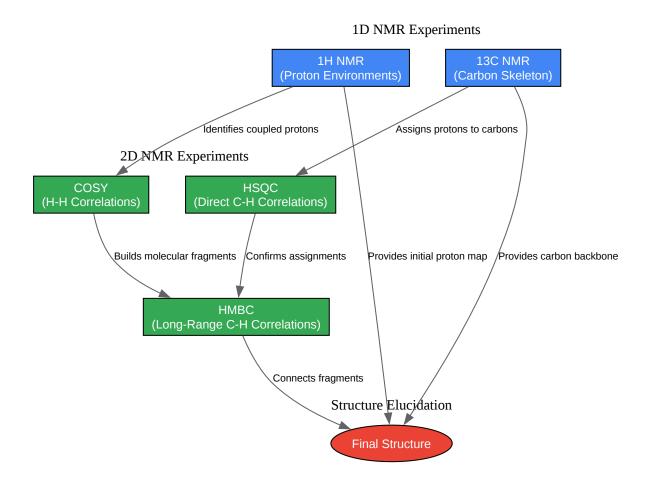
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NMR Experimental Workflow for **Metizolam** Analysis.



Logical Relationships in Structure Elucidation

The following diagram outlines the logical relationships between different NMR experiments in the process of structure elucidation.



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Logical Flow for NMR-based Structure Elucidation.



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